2-(二氟甲氧基)苯基-1-磺酰胺

描述

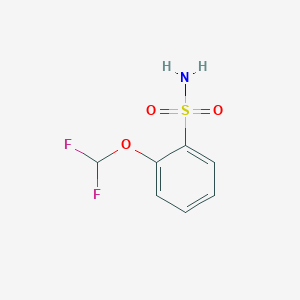

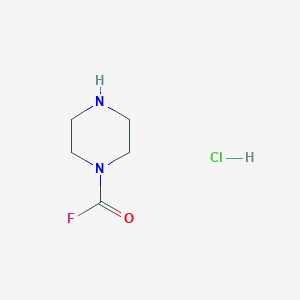

2-(Difluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C7H7F2NO3S and a molecular weight of 223.2 . It is a versatile compound with diverse applications in scientific research. Its unique structure enables it to be used as a building block for drug synthesis, catalysts, and materials science studies.

Synthesis Analysis

The synthesis of sulfonamides directly from sulfonic acids or its sodium salts can be performed under microwave irradiation . This method has shown a good functional group tolerance and is high yielding .Molecular Structure Analysis

The IUPAC name of 2-(Difluoromethoxy)benzene-1-sulfonamide is 2-(difluoromethoxy)benzenesulfonamide . The InChI code is 1S/C7H7F2NO3S/c8-7(9)13-5-3-1-2-4-6(5)14(10,11)12/h1-4,7H,(H2,10,11,12) .Physical And Chemical Properties Analysis

2-(Difluoromethoxy)benzene-1-sulfonamide is a powder with a melting point of 128-130°C . It is stored at room temperature .科学研究应用

合成与催化

一种新型的环境友好方法用于合成磺酰胺衍生物,包括2-(二氟甲氧基)苯-1-磺酰胺,该方法通过多米诺脱氢-缩合-氢化顺序实现。该方法利用纳米结构催化剂,可实现高产率和高效催化剂循环利用。它代表了合成磺酰胺(药物合成中的重要中间体)的绿色方法,突出了催化剂的磁性,用于产物分离和循环利用效率(F. Shi 等,2009)。

酶抑制研究

苯磺酰胺衍生物(可能包括2-(二氟甲氧基)苯-1-磺酰胺)已被研究其对人血清对氧磷酶-1(hPON1)的抑制作用,hPON1是一种与许多代谢过程相关的酶。这些化合物表现出多种抑制活性,表明在调节酶活性方面具有潜在的治疗应用(M. Işık 等,2019)。

药物发现与治疗

在药物发现的背景下,已合成并评估了类似于2-(二氟甲氧基)苯-1-磺酰胺的糖缀合物苯磺酰胺抑制特定碳酸酐酶异构体的能力,碳酸酐酶是癌症治疗的靶点。这项研究强调了磺酰胺衍生物在开发新的治疗剂中的潜力,特别是用于治疗缺氧肿瘤(Brendan L Wilkinson 等,2006)。

高级氧化工艺

对磺酰胺(包括潜在的2-(二氟甲氧基)苯-1-磺酰胺)在高级氧化工艺(AOP)中的降解的研究提供了对羟基自由基加成机制和随后形成环己二烯基自由基中间体的见解。这项研究对于了解磺酰胺类化合物的环境影响和降解途径至关重要(G. Sági 等,2015)。

材料科学

在材料科学领域,已探索了磺酰胺衍生物(如2-(二氟甲氧基)苯-1-磺酰胺)在创造具有独特性能的新材料中的潜力。例如,磺化靛红衍生物的合成展示了溶剂极性依赖性荧光“开-关”系统,该系统可用于开发新型荧光材料(Ricardo C. Pereira 等,2018)。

作用机制

are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical . They inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides that are required for DNA and RNA synthesis . By inhibiting this enzyme, sulfonamides prevent the growth and multiplication of bacteria .

The mode of action of sulfonamides involves their ability to mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase . In bacteria, PABA is used in the synthesis of folic acid, which is essential for the production of nucleic acids and the growth and survival of the bacteria . Sulfonamides, by mimicking PABA, inhibit the activity of dihydropteroate synthetase and prevent the synthesis of folic acid .

The biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting the synthesis of folic acid, sulfonamides prevent the synthesis of nucleic acids, which are essential for the growth and multiplication of bacteria .

The pharmacokinetics of sulfonamides vary widely. In general, they are well absorbed from the gastrointestinal tract and are distributed throughout the body tissues . They are metabolized in the liver and excreted in the urine .

The result of action of sulfonamides is the prevention of bacterial growth and multiplication . By inhibiting the synthesis of folic acid, they prevent the synthesis of nucleic acids, which are essential for the growth and multiplication of bacteria .

The action environment of sulfonamides can be influenced by many factors, including the pH of the environment, the presence of other drugs, and the individual’s health status . For example, the activity of sulfonamides can be reduced in acidic environments or in the presence of pus .

安全和危害

The safety information for 2-(Difluoromethoxy)benzene-1-sulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

属性

IUPAC Name |

2-(difluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-3-1-2-4-6(5)14(10,11)12/h1-4,7H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODAVQVIOWLPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77798-20-0 | |

| Record name | 2-(difluoromethoxy)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)

![N-{[(4-chlorophenyl)carbamoyl]amino}-3-(4-methylbenzenesulfonamido)propanamide](/img/structure/B2712637.png)

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)

![Cyclopropyl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2712643.png)

![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrochloride](/img/structure/B2712647.png)

![4-Butylsulfanyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)